molecular formula C11H11FN2O2 B13917426 N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide

N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide

Cat. No.: B13917426
M. Wt: 222.22 g/mol
InChI Key: WHTYLRLZUGABTR-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-1,1-cyclopropanedicarboxamide is a chemical compound characterized by the presence of a fluorophenyl group attached to a cyclopropane ring with two carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Fluorophenyl)-1,1-cyclopropanedicarboxamide typically involves the reaction of 4-fluoroaniline with cyclopropane-1,1-dicarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity N-(4-Fluorophenyl)-1,1-cyclopropanedicarboxamide.

Chemical Reactions Analysis

Types of Reactions: N-(4-Fluorophenyl)-1,1-cyclopropanedicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-Fluorophenyl)-1,1-cyclopropanedicarboxamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)-1,1-cyclopropanedicarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Other Similar Compounds: N-(4-Fluorophenyl)-1,1-cyclopropanedicarboxamide can be compared with other fluorophenyl derivatives and cyclopropane-containing compounds. Similar compounds include:

    N-(4-Fluorophenyl)benzamide: Shares the fluorophenyl group but differs in the core structure.

    Cyclopropane-1,1-dicarboxamide: Lacks the fluorophenyl group, affecting its reactivity and applications.

Uniqueness: The presence of both the fluorophenyl group and the cyclopropane ring in N-(4-Fluorophenyl)-1,1-cyclopropanedicarboxamide imparts unique chemical and physical properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H11FN2O2

Molecular Weight

222.22 g/mol

IUPAC Name

1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide

InChI

InChI=1S/C11H11FN2O2/c12-7-1-3-8(4-2-7)14-10(16)11(5-6-11)9(13)15/h1-4H,5-6H2,(H2,13,15)(H,14,16)

InChI Key

WHTYLRLZUGABTR-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C(=O)N)C(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

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